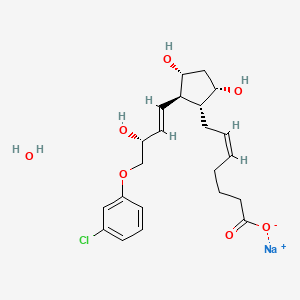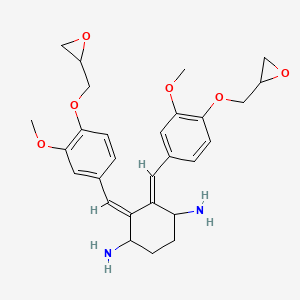![molecular formula C14H12N2O3S B12062860 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)
3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The structure of this compound includes a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and an isoxazole ring fused to a pyridine ring, making it a unique and complex molecule.
Vorbereitungsmethoden
The synthesis of 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization can yield the desired isoxazolo[5,4-b]pyridine skeleton . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially when halogen or nitro groups are present.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted isoxazolo[5,4-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of hormone-dependent cancers.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid include other isoxazolo[5,4-b]pyridine derivatives. These compounds share the isoxazolo[5,4-b]pyridine core but differ in their substituents, which can significantly impact their biological activities and chemical properties . For instance:
3-Fluoro-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid: This compound has a fluorine atom instead of a propyl group, which can enhance its reactivity and biological activity.
3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid: The presence of a methyl group can alter the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H12N2O3S |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
3-propyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3S/c1-2-4-9-12-8(14(17)18)7-10(11-5-3-6-20-11)15-13(12)19-16-9/h3,5-7H,2,4H2,1H3,(H,17,18) |
InChI-Schlüssel |
QOXLOKUUZXHCKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




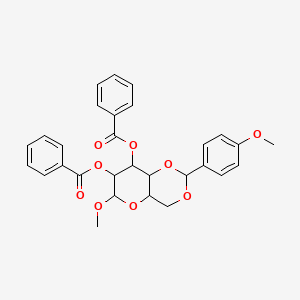

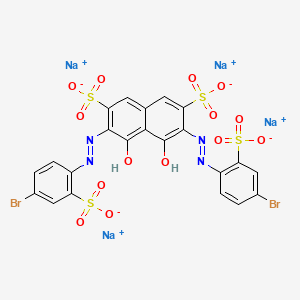



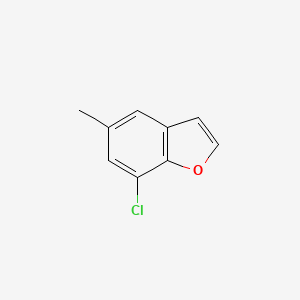

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)

